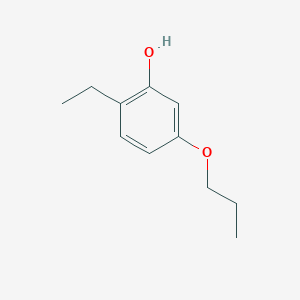

2-Ethyl-5-propoxy-phenol

描述

General Significance of Phenolic Structures in Organic Chemistry and Materials Science

Phenolic compounds, characterized by a hydroxyl (–OH) group directly attached to an aromatic ring, are a cornerstone of organic chemistry. tutoring-blog.co.ukbritannica.com This structural arrangement gives them unique chemical properties, including higher acidity compared to alcohols, which is due to the resonance stabilization of the resulting phenoxide ion. tutoring-blog.co.uk The hydroxyl group also activates the aromatic ring, making phenols highly reactive in electrophilic substitution reactions, directing incoming substituents primarily to the ortho and para positions. tutoring-blog.co.ukdocbrown.info This reactivity is fundamental to their role as versatile precursors in organic synthesis for a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. wikipedia.org

In materials science, the significance of phenolic compounds is equally profound. nih.gov Their ability to engage in various interactions, such as hydrogen bonding, π-π stacking, and metal chelation, makes them exceptional building blocks for creating functional materials. nih.gov Phenolic resins, like the early plastic Bakelite synthesized from phenol (B47542), demonstrate their capacity to form durable polymers. tutoring-blog.co.ukwikipedia.org More recently, the unique physicochemical properties of phenolics have been harnessed in nanotechnology to engineer particles for biomedical applications, leveraging their adhesiveness, antioxidant, and antibacterial properties. nih.gov They are also used to enhance the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. semanticscholar.orgmdpi.com

Classification and Structural Characteristics of Phenol Derivatives with Alkyl and Alkoxy Moieties

Phenol derivatives can be broadly classified based on the number and nature of the substituents on the aromatic ring. nih.govresearchgate.net Alkyl- and alkoxy-substituted phenols are two significant sub-classes.

Alkylphenols : These compounds feature one or more alkyl groups (e.g., methyl, ethyl, propyl, butyl) attached to the benzene (B151609) ring. The position and size of the alkyl group influence the compound's physical properties, such as boiling point and solubility, as well as its chemical reactivity. uomustansiriyah.edu.iqgoogle.com For example, 2-ethylphenol (B104991) is a colorless liquid produced by the ethylation of phenol. wikipedia.org

Alkoxyphenols : These derivatives contain an alkoxy (–OR) group, where R is an alkyl group. The ether linkage introduces different electronic and steric effects compared to an alkyl group. Ethers can be named by identifying the alkyl or aryl groups attached to the oxygen atom alphabetically, followed by the word "ether," or by naming the –OR group as an alkoxy substituent. ksu.edu.sasydney.edu.au

The presence of both alkyl and alkoxy groups on a phenol, as in 2-Ethyl-5-propoxy-phenol, creates a molecule with combined characteristics. The ethyl group at the ortho position and the propoxy group at the meta position (relative to the hydroxyl group) sterically hinder and electronically influence the phenol ring, affecting its acidity, reactivity, and intermolecular interactions.

Table 1: Classification and Examples of Substituted Phenols

| Class | General Structure | Example(s) | Key Features |

|---|---|---|---|

| Phenol | C₆H₅OH | Phenol | Parent compound with a single hydroxyl group on a benzene ring. tutoring-blog.co.uk |

| Alkylphenols | R-C₆H₄OH | 2-Ethylphenol, Cresols (methylphenols) | Contains one or more alkyl (R) substituents. uomustansiriyah.edu.iqwikipedia.org |

| Alkoxyphenols | RO-C₆H₄OH | 2-Ethoxyphenol (Guaiacol) | Contains one or more alkoxy (OR) substituents. researchgate.netebi.ac.uk |

| Alkyl-Alkoxyphenols | R-C₆H₃(OR')OH | this compound | Contains both alkyl (R) and alkoxy (OR') substituents. |

Contextualization of this compound within Current Chemical Research

While extensive research dedicated exclusively to this compound is not prominent in publicly available literature, its structural motifs appear in molecules of significant interest, particularly in medicinal chemistry. The substituted phenol core is a common pharmacophore, and the specific combination of ethyl and propoxy groups can be fine-tuned to achieve desired biological activity.

For instance, complex molecules incorporating a "2-ethyl-4-(substituted)-5-hydroxyphenoxy]-propoxy" moiety have been synthesized and studied as potent antagonists for the leukotriene B4 (LTB4) receptor. nih.govacs.org LTB4 is a powerful mediator of inflammation, and its antagonists are investigated for treating a variety of inflammatory diseases. nih.gov In this context, the 2-ethyl- and propoxy-substituted phenol unit serves as a critical part of a larger structure designed to bind with high affinity to a specific biological target. nih.govacs.org

Furthermore, related propoxy-substituted phenolic compounds are used as intermediates in the synthesis of various chemical products, including antioxidants and preservatives. google.com Research into the synthesis of related structures, such as 2-propoxy-5-methylbenzoic acid, highlights the chemical methods available for creating such molecules, often involving the propylation of a corresponding phenol and subsequent chemical modifications. nist.govnih.gov Therefore, this compound is best contextualized as a potential intermediate or a structural component in the rational design of larger, biologically active molecules and functional chemicals.

Historical Perspectives on Phenol Derivative Research Methodologies

The history of phenol research began in 1834 when Friedlieb Ferdinand Runge extracted an impure form, which he called "Karbolsäure" (carbolic acid), from coal tar. wikipedia.orgeurekaselect.com Pure phenol was isolated in 1841 by Auguste Laurent. wikipedia.org Early research focused on its potent antiseptic properties, famously pioneered by Joseph Lister in surgery. nih.gov

The methodologies for studying phenol derivatives have evolved significantly over the past century. nih.gov

Early Methods : Initially, research relied on classical chemical analysis, including titration and colorimetric tests, such as the reaction with iron(III) chloride to produce an intense color, indicating the presence of a phenol. wikipedia.org Extraction from natural sources like coal tar was the primary production method. wikipedia.org

Development of Chromatographic and Spectroscopic Techniques : The 20th century saw the advent of powerful analytical tools. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) became standard methods for separating and quantifying complex mixtures of phenolic compounds. nih.govexlibrisgroup.comnih.gov These techniques, often coupled with detectors like UV-Vis or photodiode arrays, provided unprecedented precision. nih.gov

Modern Analytical Chemistry : Today, researchers employ a sophisticated arsenal (B13267) of techniques for structural elucidation. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for determining the exact molecular structure of new phenol derivatives. mdpi.com The evolution of these analytical techniques has been crucial for advancing the synthesis and application of complex phenolic compounds, enabling the detailed characterization required for fields like medicinal chemistry and materials science. nih.govmdpi.com

Table 2: Evolution of Research Methodologies for Phenolic Compounds

| Era | Key Methodologies | Focus of Research |

|---|---|---|

| 19th Century | Isolation from natural sources (e.g., coal tar), basic chemical tests (e.g., ferric chloride test). wikipedia.orgnih.gov | Discovery, isolation, and basic properties (e.g., antiseptic). nih.gov |

| Early-Mid 20th Century | Organic synthesis development, early spectroscopic methods (e.g., IR). nih.gov | Synthesis of derivatives, understanding reaction mechanisms. |

| Late 20th Century | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). nih.gov | Separation, quantification, and analysis of complex mixtures. nih.gov |

| 21st Century | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Capillary Electrophoresis (CE). nih.govmdpi.com | Precise structural elucidation, metabolic engineering, and design of functional molecules. nih.gov |

Structure

2D Structure

3D Structure

属性

分子式 |

C11H16O2 |

|---|---|

分子量 |

180.24 g/mol |

IUPAC 名称 |

2-ethyl-5-propoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-3-7-13-10-6-5-9(4-2)11(12)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI 键 |

QOQXJSHMCNWEAM-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=CC(=C(C=C1)CC)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Ethyl 5 Propoxy Phenol and Analogous Phenolic Ethers

Strategic Approaches to Aryl Ether Bond Formation

The formation of the C-O-C ether linkage between an aromatic ring and an alkyl group is a cornerstone of organic synthesis. Several classical and modern methods are available for the construction of phenolic ethers like 2-Ethyl-5-propoxy-phenol.

Elucidation of Williamson Ether Synthesis Pathways for Propoxy Group Installation

The Williamson ether synthesis is a widely employed and versatile method for preparing symmetrical and unsymmetrical ethers. byjus.comcollegedunia.com The reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl halide by a phenoxide ion. byjus.comwikipedia.org The phenoxide is typically generated by treating the corresponding phenol (B47542) with a strong base, such as sodium hydride (NaH) or potassium hydroxide. sioc-journal.cnlibretexts.org

For the installation of a propoxy group, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) would be reacted with the corresponding phenoxide. The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the primary alkyl halide. collegedunia.commasterorganicchemistry.com Therefore, primary alkyl halides are the preferred substrates to avoid potential E2 elimination side reactions that can occur with secondary and tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com

A plausible pathway to a propoxy-substituted phenol would involve the reaction of a dihydroxybenzene derivative with a propylating agent in the presence of a base.

Nucleophilic Aromatic Substitution Strategies in Phenolic Ether Synthesis

Nucleophilic Aromatic Substitution (SNAr) presents another viable route to phenolic ethers, particularly when the aromatic ring is activated by electron-withdrawing groups at the ortho or para positions. libretexts.orgchemistrysteps.com In this two-step mechanism, a nucleophile attacks the carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of the leaving group restores the aromaticity and yields the ether product.

While less common for simple, unactivated phenols, SNAr can be facilitated under harsh conditions of high temperature and pressure. youtube.com For instance, the synthesis of phenol from chlorobenzene (B131634) requires high temperatures. youtube.com The presence of strongly electron-withdrawing groups, such as a nitro group, significantly lowers the activation energy for the reaction. libretexts.orgchemistrysteps.com More recent developments have shown that transition metal catalysts can activate even electron-neutral and electron-rich halobenzenes towards SNAr reactions. acs.org

Metal-Catalyzed Cross-Coupling Reactions for Phenol-Ether Linkages (e.g., Ullmann Reaction Derivatives)

The Ullmann condensation, a copper-catalyzed reaction, is a classical method for the formation of diaryl ethers and can also be adapted for the synthesis of alkyl aryl ethers. acs.orgbeilstein-journals.orgwikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures (often above 200 °C) and stoichiometric amounts of copper. beilstein-journals.orgwikipedia.org

Modern advancements have led to the development of milder, more efficient Ullmann-type coupling reactions. These improved methods utilize soluble copper catalysts, often in the presence of ligands, which allows the reaction to proceed at lower temperatures and with a broader substrate scope. acs.orgnih.gov These catalytic systems can effectively couple a variety of aryl halides (iodides and bromides) with alcohols and phenols to form the desired ether linkage. acs.orgorganic-chemistry.org The mechanism of these catalyzed reactions is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Functionalization and Derivatization of Phenolic Scaffolds

The synthesis of a specifically substituted phenol like this compound necessitates precise control over the introduction of substituents onto the aromatic ring and the alkylation of the phenolic hydroxyl group.

Selective Alkylation of Phenolic Hydroxyl Groups

The selective O-alkylation of the hydroxyl group in a phenolic compound is a fundamental transformation. As discussed in the context of the Williamson ether synthesis, this is typically achieved by converting the phenol to its corresponding phenoxide with a base, followed by reaction with an alkyl halide. byjus.comsioc-journal.cn

In cases where other reactive functional groups are present, such as an amino group in aminophenols, selective O-alkylation can be achieved through protection-deprotection strategies. researchgate.net For phenols with multiple hydroxyl groups, the reaction conditions can sometimes be tuned to achieve selective alkylation of one hydroxyl group over another, often influenced by steric hindrance or the electronic properties of the ring. google.com The use of dialkyl carbonates as alkylating agents in the presence of a base has also been reported for the O-alkylation of phenolic compounds. google.com

Introduction of Ethyl Substituents onto the Aromatic Ring

The Friedel-Crafts alkylation is a classic and widely used method for introducing alkyl groups, such as an ethyl group, onto an aromatic ring. wikipedia.orglibretexts.org This electrophilic aromatic substitution reaction typically involves reacting the aromatic compound with an alkyl halide (e.g., ethyl chloride or ethyl bromide) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmsu.edu

A key consideration in Friedel-Crafts alkylation is that the introduction of an electron-donating alkyl group activates the ring, making it more susceptible to further alkylation (polyalkylation). libretexts.orgmsu.edu This can be controlled by using a large excess of the aromatic substrate. msu.edu Another challenge is the potential for carbocation rearrangements, although this is not an issue for the introduction of an ethyl group. msu.edu The position of alkylation (ortho, meta, or para) is directed by the substituents already present on the ring. For a phenol, the hydroxyl group is an ortho, para-director. chemistrysteps.com

An alternative to Friedel-Crafts alkylation is Friedel-Crafts acylation followed by reduction. This involves introducing an acyl group (e.g., an acetyl group) via reaction with an acyl halide or anhydride, followed by reduction of the carbonyl group to a methylene (B1212753) group. This two-step process avoids the issues of polyalkylation and carbocation rearrangement.

Demethylation Approaches for Substituted Phenols Precursors

The synthesis of phenolic compounds often involves the demethylation of methoxy-substituted precursors. This is a crucial step in creating the final hydroxylated product. A common reagent for this transformation is boron tribromide (BBr₃). acs.org The efficiency and selectivity of demethylation can be significantly influenced by the molecular structure of the substrate and the reaction conditions. researchgate.net

For instance, in the synthesis of complex macrocyclic structures like per-hydroxylated prismarenes, the demethylation of methoxy-prism nist.govarene with BBr₃ can lead to a mixture of the desired per-hydroxylated prism nist.govarene and a ring-expanded product, per-hydroxylated prism dokumen.pubarene. acs.org This indicates that the reaction conditions must be carefully controlled to favor the desired product. The proposed mechanism involves the initial demethylation of the methoxy (B1213986) groups, which can be followed by a ring expansion under acidic conditions. acs.org

Interestingly, supramolecular interactions can be harnessed to control the selectivity of demethylation. The encapsulation of a guest molecule within a macrocyclic precursor can hinder the demethylation process due to steric hindrance, demonstrating the potential for allosteric control in organic synthesis. acs.orgresearchgate.net

Table 1: Demethylation of Methoxy-Prism nist.govarene

| Reagent | Temperature | Time | Product(s) | Yield (%) | Reference |

| BBr₃ | -78°C to 0°C | 4 hours | PrS nist.govOH and PrS dokumen.pubOH | 55% and 40% respectively | acs.org |

Note: PrS nist.govOH refers to per-hydroxylated prism nist.govarene and PrS dokumen.pubOH refers to per-hydroxylated prism dokumen.pubarene.

Reaction Mechanism Elucidation and Kinetic Studies of this compound Synthesis

The synthesis of phenolic ethers like this compound typically proceeds through the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. The regioselectivity of this alkylation (O-alkylation vs. C-alkylation) is a critical factor. The principle of Hard and Soft Acids and Bases (HSAB) can be applied to understand and predict the outcome. researchgate.net The phenoxide ion is an ambident nucleophile, and its reaction with an alkyl halide can be directed towards either the oxygen or a carbon atom of the aromatic ring. researchgate.net

Kinetic studies are essential for understanding the reaction rates and the factors that influence them. For instance, in the synthesis of related compounds, the reaction kinetics have been found to be influenced by factors such as temperature and the concentration of catalysts. rsc.orgresearchgate.net In some cases, esterification reactions, which can be a preceding step to etherification, have been shown to follow first-order or second-order kinetics depending on the specific reactants and catalysts used. researchgate.net

The rate of polymerization in related systems, such as the polymerization of alkoxysilanes, is also heavily dependent on factors like pH, catalyst, and temperature, highlighting the general importance of these parameters in controlling reaction outcomes. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the economic viability of a synthetic process. For the synthesis of phenolic ethers, key parameters to optimize include the choice of base, solvent, temperature, and the nature of the alkylating agent. nist.govresearchgate.netnih.gov

In the synthesis of 2-propoxy-5-methylbenzoic acid, a related compound, two different synthetic routes were explored. The preferred route involved the esterification of p-cresotinic acid, followed by propylation and subsequent hydrolysis. nist.govnih.gov This multi-step approach was favored as it avoided the tedious separation of products that occurred in a more direct propylation method. nist.govnih.gov

The use of phase transfer catalysts (PTC) can significantly improve the efficiency of phenolic ether synthesis. researchgate.net Catalysts like dimethylbenzylcetylammonium bromide have been shown to promote selective O-alkylation in a "liquid-liquid" PTC system. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reactions and improve yields in the synthesis of various organic compounds, including esters which can be precursors to phenolic ethers. dokumen.pubup.pt

Table 2: Comparison of Synthetic Routes for 2-Propoxy-5-methylbenzoic Acid

| Route | Starting Material | Key Steps | Yield (%) | Reference |

| 1 | p-Cresotinic acid | Direct propylation | Lower, difficult separation | nist.govnih.gov |

| 2 | p-Cresotinic acid | Esterification, propylation, hydrolysis | 78% (hydrolysis step) | nist.govnih.gov |

Green Chemistry Principles in Phenolic Compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. imist.mamlsu.ac.in Key principles include waste prevention, atom economy, use of less hazardous chemicals, and designing for energy efficiency. mlsu.ac.in

In the context of phenolic compound synthesis, green approaches focus on several areas:

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) with more environmentally benign alternatives is a primary goal. dokumen.pubimist.ma Water is an ideal green solvent for certain reactions. imist.ma

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. researchgate.netmlsu.ac.in Catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. dokumen.pub

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Reactions with high atom economy generate fewer byproducts. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. mlsu.ac.in Microwave-assisted synthesis can be more energy-efficient than conventional heating methods. dokumen.pub

For example, the use of phase transfer catalysis in the synthesis of alkyl phenyl ethers can be considered a step towards a greener process as it can enhance selectivity and reduce waste. researchgate.net Furthermore, developing solvent-free reaction conditions is a significant advancement in green chemistry. dokumen.pubrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 5 Propoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-Ethyl-5-propoxy-phenol would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group, the protons of the propoxy group, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electronic environment of the protons. ucl.ac.uk The aromatic protons typically resonate in the downfield region of the spectrum. libretexts.org The protons of the ethyl and propoxy groups will appear in the upfield region, with their splitting patterns determined by the number of adjacent, non-equivalent protons, following the n+1 rule. docbrown.info The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the hydroxyl peak, as the proton will exchange with deuterium, causing the signal to disappear from the spectrum. docbrown.info

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic-H | 6.6 - 7.2 | Multiplet | 3H |

| Phenolic-OH | 4.0 - 7.0 | Broad Singlet | 1H |

| -OCH₂- (Propoxy) | 3.8 - 4.0 | Triplet | 2H |

| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet | 2H |

| -CH₂- (Propoxy) | 1.7 - 1.9 | Sextet | 2H |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet | 3H |

| -CH₃ (Propoxy) | 0.9 - 1.1 | Triplet | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. libretexts.org

The aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbon attached to the hydroxyl group and the carbon attached to the propoxy group will be shifted further downfield due to the deshielding effect of the oxygen atoms. libretexts.orgdocbrown.info The aliphatic carbons of the ethyl and propoxy groups will resonate in the upfield region of the spectrum. chemicalbook.com

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-O (Phenolic) | 150 - 160 |

| C-O (Propoxy) | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (substituted) | 130 - 145 |

| -OCH₂- (Propoxy) | 65 - 75 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₂- (Propoxy) | 20 - 30 |

| -CH₃ (Ethyl) | 10 - 20 |

| -CH₃ (Propoxy) | 10 - 15 |

Note: The chemical shifts are approximate and can be influenced by the solvent and measurement conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to confirm the connectivity within the ethyl and propoxy groups and to assign the relative positions of the protons on the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu An HMQC spectrum of this compound would definitively link each proton signal to its corresponding carbon in the molecule's structure, confirming the assignments made from the 1D NMR spectra. libretexts.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for establishing the connectivity between different functional groups. For instance, an HMBC spectrum would show correlations between the protons of the ethyl group and the aromatic carbons, and between the protons of the propoxy group and the aromatic ring, thus confirming the substitution pattern of the phenol (B47542). libretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture by the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₆O), the expected molecular weight is approximately 180.27 g/mol . The mass spectrum will also display a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for phenols include the loss of the alkyl group (in this case, an ethyl or propyl radical) and cleavage of the ether bond. nist.govresearchgate.net

Expected Fragmentation Data for this compound from GC-MS:

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 180 | [C₁₁H₁₆O]⁺ | Molecular Ion |

| 151 | [C₉H₁₁O]⁺ | Loss of -C₂H₅ (ethyl radical) |

| 137 | [C₈H₉O]⁺ | Loss of -C₃H₇ (propyl radical) |

| 123 | [C₈H₁₁]⁺ | Loss of -O-C₃H₅ |

| 107 | [C₇H₇O]⁺ | Cleavage of the propoxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of the fragment ions can provide further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique that couples the separation capabilities of liquid chromatography with the detection sensitivity of mass spectrometry. This method is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS. While this compound can be analyzed by GC-MS, LC-MS offers an alternative, especially when dealing with complex matrices or when derivatization is to be avoided.

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods often result in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which helps in the unambiguous determination of the molecular weight.

Tandem mass spectrometry (LC-MS/MS) takes the analysis a step further. In this technique, a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to fragmentation. This process, known as collision-induced dissociation (CID), produces a characteristic set of fragment ions. The resulting MS/MS spectrum provides a highly specific fingerprint of the molecule, which is invaluable for its unequivocal identification, especially in complex mixtures. The fragmentation patterns observed in LC-MS/MS would be related to the loss of the ethyl and propoxy groups, similar to what is observed in GC-MS, but the specific ions and their relative abundances can differ depending on the ionization and fragmentation conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.comnih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula. researchgate.net

For this compound (C₁₁H₁₆O₂), the expected monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for comparison with the experimentally measured value obtained from an HRMS instrument. The high resolving power of HRMS instruments allows them to distinguish between ions with very similar nominal masses, which is crucial for the unambiguous identification of a compound in a complex matrix. nih.gov

Expected HRMS Data for this compound:

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Calculated Monoisotopic Mass | 180.11503 u |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Adducts (Positive Mode) | [M+H]⁺, [M+Na]⁺ |

| Expected Adducts (Negative Mode) | [M-H]⁻ |

This table presents theoretical data based on the chemical formula of this compound.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information. For instance, the fragmentation of the [M+H]⁺ ion could involve the loss of the propoxy group or the ethyl group, leading to characteristic fragment ions that can be used to confirm the connectivity of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and their bonding environment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups.

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and substituted benzene (B151609) ring functionalities. The presence of both an ethyl and a propoxy group will be evident in the C-H stretching and bending regions. researchgate.net

Expected FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H (ethyl & propoxy) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O stretch | Aryl ether (Ar-O-C) |

| ~1100-1000 | C-O stretch | Alkyl ether (C-O-C) |

This table is based on typical infrared absorption frequencies for the functional groups present in this compound and data from similar compounds like 2-ethylphenol (B104991) and propoxybenzene. researchgate.netnih.gov

The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in phenols. The precise positions and intensities of the aromatic C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern on the benzene ring.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. vilniustech.lt While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, such as those found in the aromatic ring.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations. The symmetric C-H stretching of the alkyl groups would also be Raman active.

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretch | Aromatic C-H |

| ~2930 | C-H stretch | Aliphatic C-H (symmetric) |

| ~1610 | C=C stretch | Aromatic ring |

| ~1000 | Ring breathing mode | Aromatic ring |

| ~800-600 | C-H out-of-plane bend | Aromatic C-H |

This table is based on characteristic Raman shifts for substituted benzenes and phenols, such as 4-propylphenol (B1200801) and anisole (B1667542) derivatives. nih.govchemicalbook.comijert.org

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The absorption of energy promotes electrons from lower energy orbitals (typically non-bonding or π orbitals) to higher energy anti-bonding orbitals (π*). scribd.com

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring, which acts as a chromophore. docbrown.info The presence of the hydroxyl and propoxy groups, which are auxochromes, will influence the position and intensity of the absorption maxima (λ_max). These groups, with their non-bonding electrons, can interact with the π-electron system of the benzene ring, leading to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. spcmc.ac.in

Expected UV-Vis Absorption Data for this compound (in a non-polar solvent):

| Band | Approximate λ_max (nm) | Transition Type |

| Primary band (E2-band) | ~220 | π → π |

| Secondary band (B-band) | ~275 | π → π |

This table is based on the typical UV-Vis absorption of substituted phenols. The exact λ_max values can be influenced by the solvent. docbrown.inforesearchgate.net

Changes in the pH of the solution would be expected to cause a significant shift in the UV-Vis spectrum. In a basic solution, the phenolic proton would be removed to form a phenoxide ion. This would increase the electron-donating ability of the oxygen, leading to a more extended conjugation and a bathochromic shift of the absorption bands. spcmc.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. redalyc.org

While no specific crystal structure for this compound is publicly available, a hypothetical X-ray crystallographic analysis would provide a wealth of information, including:

Precise bond lengths and angles: Confirming the covalent structure of the molecule.

Conformation of the molecule: Determining the orientation of the ethyl and propoxy substituents relative to the phenol ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions. acs.org

For substituted phenols, X-ray crystallography has been instrumental in studying the nature of intramolecular and intermolecular hydrogen bonds, which play a crucial role in their physical properties and chemical reactivity. researchgate.netresearchgate.net

Hypothetical Crystallographic Data for this compound:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Hydrogen Bonding | Details of intermolecular O-H···O or other hydrogen bonds |

| Molecular Conformation | Torsion angles defining the orientation of the substituents |

This table represents the type of data that would be obtained from an X-ray crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 5 Propoxy Phenol

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For substituted phenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine stable conformations and geometric parameters. mdpi.com A planar structure is often evidenced for many substituted phenols, indicating possible extended conjugation which can influence their chemical properties. ijesi.org

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenol (B47542) (Calculated using DFT/B3LYP) (Note: This data is representative of a substituted phenol and not specific to 2-Ethyl-5-propoxy-phenol)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.365 | ||

| O-H | 0.962 | ||

| C-C (ring avg.) | 1.395 | ||

| C-O-H | 109.2 | ||

| C-C-C (ring avg.) | 120.0 | ||

| C-C-O-H | 0.0 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. unec-jeas.com For phenolic compounds, these parameters are essential for understanding their antioxidant activity. unec-jeas.com

Table 2: Representative HOMO-LUMO Energies for a Substituted Phenol (Note: This data is for illustrative purposes and not specific to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 5.64 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In substituted phenols, the MEP map can highlight the reactive sites on the aromatic ring and the hydroxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as hyperconjugation and hydrogen bonding. semanticscholar.org By examining the delocalization of electron density between filled and unfilled orbitals, NBO analysis can quantify the stability arising from these interactions. iosrjournals.org For substituted phenols, NBO analysis can reveal the extent of electron delocalization from the oxygen lone pairs into the phenyl ring, which influences the molecule's acidity and reactivity. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. surrey.ac.uk By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the physical properties of materials. mdpi.com For phenolic compounds, MD simulations can be used to study their interactions with solvents, their aggregation behavior, and their binding to biological targets. nih.govnih.govingentaconnect.com

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Theoretical calculations, often using DFT, can compute the vibrational frequencies of a molecule. iosrjournals.orgsemanticscholar.org These calculated frequencies, when scaled, typically show good agreement with experimental data from infrared (IR) and Raman spectroscopy, assisting in the assignment of vibrational modes. semanticscholar.org

Table 3: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Phenolic Compound (Note: This data is representative and not specific to this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3650 | 3600 |

| C-H stretch (aromatic) | 3100 | 3080 |

| C=C stretch (aromatic) | 1600 | 1595 |

| C-O stretch | 1250 | 1240 |

Ab initio and DFT calculations can also predict NMR chemical shifts. modgraph.co.uknih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. modgraph.co.uk Accurate prediction of ¹H and ¹³C NMR chemical shifts can be invaluable for structure elucidation and conformational analysis of complex molecules like substituted phenols. nih.govresearchgate.net

Table 4: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Phenol Derivative (Note: This data is for illustrative purposes and not specific to this compound)

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| OH | 5.20 | 5.15 |

| Ar-H (ortho) | 6.85 | 6.80 |

| Ar-H (meta) | 7.20 | 7.15 |

| Ar-H (para) | 6.95 | 6.90 |

Development of Structure-Activity Relationship (SAR) Theoretical Frameworks for Alkyl-Alkoxy Phenols

The establishment of a theoretical framework for the Structure-Activity Relationship (SAR) of alkyl-alkoxy phenols, including this compound, is foundational to understanding their mechanism of action and for the rational design of new molecules. These frameworks are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in defining these relationships.

A seminal approach in the development of SAR for phenolic compounds involves the identification of key molecular descriptors that correlate with their biological activity. These descriptors fall into several categories, including:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals. Key electronic descriptors for phenols include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), and dipole moment. For instance, the antioxidant activity of many phenolic compounds is directly related to their ability to donate a hydrogen atom, a process heavily influenced by the O-H bond dissociation enthalpy (BDE), which is an electronic parameter.

QSAR studies on various classes of phenol derivatives have consistently demonstrated the importance of these descriptors in predicting activities ranging from antioxidant capacity to toxicity. For example, research on the antioxidant activity of phenols has shown a strong correlation with electronic parameters like HOMO energy and BDE. nih.govnih.gov In general, substituents that increase the electron-donating capacity of the phenol, thereby weakening the O-H bond, tend to enhance antioxidant activity.

For alkyl-alkoxy phenols specifically, the interplay between the electronic effects of the alkoxy group and the steric and hydrophobic contributions of both the alkyl and alkoxy chains is a key area of investigation. The position of these substituents on the phenolic ring is also a critical determinant of activity.

To illustrate the application of these principles, a hypothetical QSAR model for a series of alkyl-alkoxy phenols could be developed. By calculating various molecular descriptors for a training set of compounds with known biological activities, a mathematical equation can be derived to predict the activity of new, untested compounds.

Below is a representative data table showcasing the types of molecular descriptors that would be used in such a QSAR study for a series of hypothetical 2-ethyl-5-alkoxyphenols.

| Compound | Alkoxy Group | log P | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| 1 | Methoxy (B1213986) | 2.5 | -5.8 | 1.2 | 2.1 | 15.2 |

| 2 | Ethoxy | 3.0 | -5.7 | 1.3 | 2.2 | 12.5 |

| 3 | Propoxy | 3.5 | -5.6 | 1.4 | 2.3 | 10.1 |

| 4 | Butoxy | 4.0 | -5.5 | 1.5 | 2.4 | 8.7 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

The development of such theoretical frameworks is an iterative process. As more experimental data becomes available, the QSAR models can be refined and their predictive power enhanced. These computational approaches not only accelerate the discovery of new bioactive compounds but also provide fundamental insights into the molecular mechanisms that underpin their activity.

Investigation of Biological Activity Mechanisms in Vitro Models

Mechanisms of Antioxidant Action and Radical Scavenging Capabilities of Phenolic Ethers

Phenolic compounds, including phenolic ethers, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govscienceopen.com The fundamental mechanism behind this activity is the high reactivity of the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to a free radical, thereby neutralizing it. nih.govnih.gov The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive and less likely to propagate further radical reactions. nih.gov

The antioxidant action of phenolic compounds generally proceeds via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxy radical (ArO•). This is considered the main mechanism of action for radical scavenging.

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation can then deprotonate to form a phenoxy radical.

The efficiency of a phenolic compound as an antioxidant is influenced by its chemical structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. nih.govnih.gov Various in vitro assays are employed to evaluate these radical scavenging capabilities. montclair.edu These tests are often distinguished by their underlying reaction mechanisms. nih.gov

Table 1: Common In Vitro Antioxidant Activity Assays for Phenolic Compounds

| Assay | Abbreviation | Principle Mechanism | Measured Outcome |

|---|---|---|---|

| 2,2-diphenyl-1-picrylhydrazyl Assay | DPPH | Primarily HAT/SET | Decrease in absorbance as the DPPH radical is scavenged. mdpi.comnih.gov |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | ABTS | Primarily SET | Decolorization of the ABTS radical cation solution. nih.govresearchgate.net |

| Ferric Reducing Antioxidant Power | FRAP | SET | Reduction of a ferric-tripyridyltriazine complex to its ferrous form, resulting in a colored product. researchgate.netresearchgate.net |

| Oxygen Radical Absorbance Capacity | ORAC | HAT | Inhibition of the decay of a fluorescent probe caused by peroxyl radicals. nih.gov |

In Vitro Anti-Inflammatory Pathways and Enzyme Inhibition Studies

Phenolic compounds exhibit significant in vitro anti-inflammatory effects by modulating various signaling pathways and inhibiting key enzymes involved in the inflammatory cascade. nih.govnih.gov Chronic inflammation is a mediator of numerous diseases, and the modulation of inflammatory responses by natural compounds is a key area of research. nih.gov

One of the primary mechanisms of anti-inflammatory action is the inhibition of enzymes responsible for producing pro-inflammatory mediators. scienceopen.com Studies have shown that phenolic compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. frontiersin.orgnih.govdntb.gov.ua

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Phenolic extracts have demonstrated the ability to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. researchgate.netmdpi.com

Lipoxygenase (LOX) Inhibition: The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, another class of potent inflammatory mediators. mdpi.com Certain phenolic compounds have been shown to effectively inhibit 5-LOX activity in vitro. frontiersin.orgdntb.gov.uamdpi.com

Furthermore, phenolic compounds can modulate inflammatory responses at the cellular level by reducing the production of pro-inflammatory cytokines and chemokines in cell models, such as lipopolysaccharide (LPS)-induced macrophages. researchgate.netnih.govresearchgate.net Research has demonstrated that treatment with various phenolics can significantly decrease the secretion of key inflammatory markers. nih.govresearchgate.net

Table 2: In Vitro Anti-Inflammatory Effects of Phenolic Compounds

| Target | Effect | Finding |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | Phenolic extracts inhibit COX-2 gene expression and activity, reducing prostaglandin synthesis. researchgate.netmdpi.com |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | Certain phenolics show significant inhibitory effects on the 5-LOX enzyme, blocking leukotriene production. dntb.gov.uamdpi.com |

| Pro-inflammatory Cytokines | Reduced Production | Decreased secretion of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. researchgate.net |

| Pro-inflammatory Chemokines | Reduced Production | Incubation with genistein reduced Monocyte Chemoattractant Protein-1 (MCP-1) overproduction in inflamed Caco-2 cells. nih.govresearchgate.net |

Assessment of Antimicrobial and Antifungal Activity Mechanisms

Phenolic compounds possess a broad spectrum of antimicrobial and antifungal activities, targeting various cellular processes in microorganisms. nih.govrroij.com Their mechanisms of action are diverse and can vary depending on the specific phenolic structure and the target microorganism. nih.gov

A primary mechanism involves the disruption of the microbial cell membrane. frontiersin.org The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of the cell membrane, altering its structure and increasing its permeability. nih.govmdpi.com This disruption leads to the leakage of essential intracellular components, such as ions, proteins, and nucleic acids, ultimately causing cell death. frontiersin.orgnih.gov

Another significant mechanism is the inhibition of microbial enzymes. Phenolic compounds can interact with microbial proteins through covalent and non-covalent bonds, altering their conformation and inactivating them. nih.gov They can also chelate metal ions that are essential cofactors for many enzymes, thereby inhibiting their activity. nih.gov

Other reported mechanisms include:

Interference with Nucleic Acid Synthesis: Some phenolic compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.

Disruption of Energy Production: Compounds like carvacrol have been shown to inhibit ATP synthesis in bacteria. frontiersin.org

Inhibition of Quorum Sensing: Phenolics can interfere with the cell-to-cell communication systems that bacteria use to coordinate biofilm formation and toxin production. nih.gov

The antifungal activity of phenolics also involves multiple mechanisms, including the inhibition of enzymes crucial for fungal cell wall integrity, such as 1,3-β-glucan synthase, and the disruption of ergosterol biosynthesis pathways. mdpi.comnih.gov

Table 3: Antimicrobial and Antifungal Mechanisms of Phenolic Compounds

| Mechanism | Description | Target Microorganisms |

|---|---|---|

| Cell Membrane Disruption | Increases membrane permeability, leading to leakage of cellular contents. frontiersin.orgnih.gov | Bacteria (Gram-positive & Gram-negative), Fungi |

| Enzyme Inhibition | Inactivates essential enzymes through protein binding or metal chelation. nih.gov | Bacteria, Fungi |

| Cell Wall Disruption | Interferes with the synthesis of cell wall components like peptidoglycan or glucan. rroij.com | Bacteria, Fungi |

| Inhibition of Toxin Production | Suppresses the production of virulence factors such as staphylococcal enterotoxins. nih.gov | Bacteria |

Exploration of Cytotoxicity and Antiproliferative Mechanisms in Cell Lines

Phenolic compounds have been extensively studied for their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govnih.gov These compounds can selectively induce cell death in cancer cells while often showing lower toxicity to normal cells. nih.govtuni.fi The mechanisms underlying these anticancer activities are multifaceted and often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. tuni.finih.gov

One of the key mechanisms is the induction of apoptosis through intrinsic and/or extrinsic pathways. Phenolic compounds have been shown to increase the activity of caspases, which are key proteases that execute the apoptotic program. tuni.fi For instance, studies have demonstrated an increase in caspase-3 and caspase-9 activity in breast cancer cells following treatment with certain phenolic derivatives. tuni.fi This can be accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like BAX. nih.gov

Another important mechanism is the disruption of the cell cycle. Some phenolic compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing. nih.gov For example, flow cytometric analysis has shown that certain caffeic acid phenethyl esters can cause oral cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov

The antiproliferative effects of phenolics are also linked to their ability to modulate signaling pathways involved in cell growth and proliferation, such as the PI3K/S6K1 signaling pathway. tuni.fi The cytotoxic potential of these compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability. nih.govmdpi.com

Table 4: Cytotoxic and Antiproliferative Effects of Phenolic Compounds on Cancer Cell Lines

| Cell Line Type | Cancer Type | Observed Mechanism |

|---|---|---|

| MCF-7, SkBr3 | Breast Cancer | Induction of apoptosis, increased caspase-3 and caspase-9 activity, inhibition of PI3K/S6K1 signaling. tuni.fi |

| SAS, OEC-M1 | Oral Cancer | Cytotoxic effects, induction of G2/M phase cell cycle arrest. nih.gov |

| A549, HepG2, HeLa | Lung, Liver, Cervical Cancer | Varying degrees of cytotoxicity observed in MTT assays. mdpi.com |

| B16F10, SK-MEL-1 | Melanoma | Antiproliferative effects, modest cytotoxicity. nih.gov |

Receptor Binding and Signaling Pathway Modulation (e.g., Leukotriene B4 Receptor Antagonism)

Beyond direct enzymatic inhibition and radical scavenging, phenolic compounds can exert their biological effects by binding to specific cellular receptors and modulating intracellular signaling pathways. nih.govmdpi.com This interaction can either activate or block a receptor, leading to a cascade of downstream events that influence cellular function. nih.gov

A notable example is the antagonism of the leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator of inflammation that plays a critical role in attracting and activating immune cells like neutrophils. A structural derivative of 2-Ethyl-5-propoxy-phenol, namely 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, has been identified as a high-affinity LTB4 receptor antagonist. merckmillipore.comnih.gov This compound demonstrates potent binding to LTB4 receptors on human neutrophils and guinea pig lung membranes. nih.gov

By blocking the LTB4 receptor, this antagonist can inhibit key inflammatory processes initiated by LTB4. In vitro studies have shown that it effectively inhibits the LTB4-induced expression of the CD11b/CD18 adhesion receptor on human neutrophils, a crucial step for neutrophil migration to inflammatory sites. nih.gov

More broadly, phenolic compounds can modulate a wide range of inflammation-associated signaling pathways, including:

Nuclear Factor-κB (NF-κB) Pathway: Many phenolics inhibit the activation of NF-κB, a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.govmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in cellular responses to various stimuli and play a role in inflammation. Phenolics can modulate MAPK signaling to reduce inflammatory responses. nih.govmdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs): Some phenolic compounds can act as ligands for PPARs, which are nuclear receptors involved in regulating inflammation and metabolism. nih.govresearchgate.net

This ability to interact with specific molecular targets highlights the potential of phenolic ethers and related structures to act as specific modulators of cellular signaling, providing a basis for their therapeutic effects. researchgate.net

Table 5: In Vitro Activity of a 2-Ethyl-5-Hydroxyphenoxy-Propoxy Derivative as an LTB4 Receptor Antagonist

| Assay | Target/Cell Type | Activity | IC50 / pKB Value |

|---|---|---|---|

| Receptor Binding | Human Neutrophils | Potent binding to LTB4 receptors. | IC50 = 17 ± 4.6 nM |

| Receptor Binding | Guinea Pig Lung Membranes | Potent binding to LTB4 receptors. | IC50 = 6.6 ± 0.71 nM |

| Adhesion Receptor Expression | Human Neutrophils | Inhibition of LTB4-induced CD11b/CD18 expression. | IC50 = 3.3 ± 0.81 nM |

Data sourced from a study on 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]-propoxy]phenoxy]benzoic acid. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |

| 2,2-diphenyl-1-picrylhydrazyl |

| 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]-propoxy]phenoxy]benzoic acid |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |

| 5-lipoxygenase |

| Ascorbic acid |

| BAX |

| Bcl-2 |

| Butylated hydroxyanisole |

| Butylated hydroxytoluene |

| Caffeic acid phenethyl esters |

| Carvacrol |

| Caspase-3 |

| Caspase-9 |

| Cyclooxygenase-1 |

| Cyclooxygenase-2 |

| Genistein |

| Inducible nitric oxide synthase |

| Interleukin-1β |

| Interleukin-6 |

| Interleukin-8 |

| Leukotriene B4 |

| Monocyte Chemoattractant Protein-1 |

| Nitric Oxide |

Research into Potential Applications and Advanced Materials Science for 2 Ethyl 5 Propoxy Phenol

Role in Polymer and Resin Chemistry as Monomers or Modifiers

Phenolic compounds are fundamental building blocks in polymer chemistry, often used in the synthesis of phenolic resins (also known as phenoplasts) and epoxy resins. wikipedia.org Given its structure, 2-Ethyl-5-propoxy-phenol could theoretically serve as a monomer or a modifying agent in these applications. The hydroxyl group on the phenol (B47542) ring is a key reactive site, allowing it to participate in condensation reactions with aldehydes, such as formaldehyde, to form a polymer network.

The ethyl and propoxy substituents on the aromatic ring would influence the properties of the resulting polymer. These alkyl and alkoxy groups can affect the polymer's:

Flexibility: The introduction of these groups could increase the flexibility of the polymer backbone compared to unsubstituted phenol-based resins. jchemrev.com

Solubility: The non-polar nature of the ethyl and propoxy groups might enhance the solubility of the resin in organic solvents. jchemrev.com

Cross-linking Density: The substitution pattern on the phenol ring can influence the number of available sites for cross-linking, thereby affecting the final properties of the cured resin.

Table 1: Potential Influence of Substituents on Polymer Properties

| Substituent | Potential Effect on Polymer Properties |

|---|---|

| Ethyl Group | Increased hydrophobicity, potential for improved impact resistance. |

| Propoxy Group | Enhanced flexibility, improved solubility in organic solvents. |

Development of Specialty Chemicals and Chemical Intermediates

This compound could serve as a valuable intermediate in the synthesis of more complex molecules for various applications. The functional groups present—the hydroxyl, ethyl, and propoxy groups—offer multiple sites for chemical modification. For instance, the hydroxyl group can be converted into other functional groups, or the aromatic ring can undergo further substitution reactions.

Potential transformations could include:

Etherification or Esterification: The phenolic hydroxyl group can be reacted to form ethers or esters, leading to compounds with different physical and chemical properties.

Nitration or Halogenation: The aromatic ring could be nitrated or halogenated to introduce new functionalities, which are common steps in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Applications in Functional Materials

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.gov This action terminates the chain reactions involved in oxidative degradation. The presence of electron-donating groups, such as ethyl and propoxy groups, on the phenol ring can enhance this antioxidant activity.

When incorporated into polymer composites, this compound could potentially:

Prevent Thermal Degradation: Protect the polymer matrix from degradation at high processing or service temperatures.

Inhibit UV Degradation: Reduce the detrimental effects of ultraviolet radiation, which can cause discoloration and loss of mechanical properties in polymers.

Table 2: Comparison of Potential Antioxidant Activity

| Compound | Structural Feature Affecting Antioxidant Activity |

|---|---|

| Phenol | Basic phenolic structure. |

| This compound | Presence of electron-donating ethyl and propoxy groups may enhance radical scavenging ability. |

In photopolymerization, photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, initiating a polymerization reaction. liftchem.com While this compound itself is not a typical photoinitiator, it could be chemically modified to function as one or act as a co-initiator or a sensitizer in such systems. The phenolic structure can be a scaffold for attaching photosensitive moieties.

Exploration of Host-Guest Chemistry and Selective Sorption Properties

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org Phenolic compounds, particularly those that can be derivatized into larger macrocyclic structures like calixarenes or resorcinarenes, are important in this field. This compound could be a precursor for the synthesis of such host molecules.

The ethyl and propoxy groups would line the cavity of the macrocycle, influencing its size, shape, and binding properties. Such tailored hosts could exhibit selective sorption for specific guest molecules, with potential applications in:

Separation Science: For the selective extraction of ions or small organic molecules from mixtures.

Sensing: As part of a sensor that changes its properties (e.g., color or fluorescence) upon binding a specific guest.

Catalysis: By encapsulating reactants and catalyzing a reaction within the host's cavity.

Table 3: Potential Host-Guest Chemistry Applications

| Application Area | Potential Role of this compound Derivative |

|---|---|

| Separation | Forms a macrocyclic host for selective binding. |

| Sensing | Acts as a building block for a chemosensor. |

Systematic Studies of Derivatives and Analogs of 2 Ethyl 5 Propoxy Phenol

Structure-Activity/Property Relationship (SAR/SPR) Investigations of Alkyl- and Alkoxy-Substituted Phenols

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of alkyl- and alkoxy-substituted phenols is crucial for understanding how modifications to the basic phenolic structure influence their biological activity and physicochemical properties. oncodesign-services.com By systematically altering the nature and position of substituents on the aromatic ring, researchers can deduce key structural features that govern efficacy and selectivity. oncodesign-services.com

The antioxidant activity of phenolic compounds is a well-studied area where SAR principles are evident. The ability of a phenol (B47542) to act as an antioxidant is largely dependent on the stability of the resulting phenoxyl radical after donating a hydrogen atom. researchgate.net The nature of the alkyl and alkoxy substituents on the phenolic ring plays a significant role in this stabilization. Electron-donating groups, such as alkyl and alkoxy groups, can increase the electron density on the aromatic ring, thereby stabilizing the phenoxyl radical and enhancing antioxidant activity.

A key determinant of antioxidant potential in phenols is the bond dissociation energy (BDE) of the O-H bond. researchgate.net Lower BDE values indicate a greater ease of hydrogen atom donation to scavenge free radicals. The presence of alkyl groups, particularly at the ortho and para positions relative to the hydroxyl group, can lower the BDE. For instance, the ethyl group at the 2-position in 2-Ethyl-5-propoxy-phenol is expected to contribute to its antioxidant capacity.

The following interactive table summarizes the general effects of alkyl and alkoxy substituent positioning on the antioxidant activity of phenols, a key biological activity for this class of compounds.

| Substituent Position | Effect on Antioxidant Activity | Rationale |

| Ortho (2- and 6-positions) | Generally increases activity | Steric hindrance can increase the stability of the phenoxyl radical. Electron-donating nature of alkyl groups stabilizes the radical. |

| Meta (3- and 5-positions) | Generally has a smaller effect compared to ortho and para | The electronic effects are less pronounced at the meta position. |

| Para (4-position) | Generally increases activity | The substituent can directly participate in resonance stabilization of the phenoxyl radical. |

Quantitative structure-activity relationship (QSAR) models are often developed to predict the biological activity of new phenolic compounds based on their chemical structure. nih.govresearchgate.netmdpi.com These computational models use descriptors related to the molecule's electronic and steric properties to establish a mathematical relationship with its activity. nih.govplos.org

Introduction of Diverse Functional Groups to Modulate Properties and Activities

The introduction of various functional groups onto the this compound scaffold can significantly alter its physicochemical properties and biological activities. These modifications can influence factors such as solubility, lipophilicity, and receptor binding affinity.

The following table details the potential effects of introducing different functional groups to the phenolic ring:

| Functional Group | Potential Impact on Properties and Activities |

| Halogens (F, Cl, Br) | Can increase lipophilicity and metabolic stability. May influence electronic properties and binding interactions. |

| Nitro (NO2) | Strong electron-withdrawing group that can significantly alter electronic properties and potentially introduce toxicity. |

| Amino (NH2) | Can increase polarity and introduce a basic center, allowing for salt formation and improved water solubility. Can also act as a hydrogen bond donor. |

| Carboxyl (COOH) | Introduces an acidic center, increasing water solubility at physiological pH and providing a site for further chemical modification. |

| Carbonyl (C=O) | Can act as a hydrogen bond acceptor and a reactive site for further derivatization. |

The strategic placement of these functional groups is guided by SAR studies to optimize desired properties. For instance, to enhance a specific biological activity, a functional group might be introduced at a position known to interact favorably with a biological target.

Computational Design and Synthesis of Novel Phenolic Ether Scaffolds

Computational chemistry plays a vital role in the rational design of novel phenolic ether scaffolds with improved properties. nih.govmdpi.combiorxiv.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the biological activity of virtual compounds before their synthesis. arxiv.org

The design process often begins with the core scaffold of this compound. Virtual libraries of related compounds are then generated by computationally adding a variety of substituents and functional groups at different positions on the molecule. These virtual compounds are then screened for their predicted activity and properties.

For example, if the goal is to design a more potent antioxidant, computational methods can be used to calculate the O-H bond dissociation energy (BDE) of various virtual analogs. plos.org Compounds with lower predicted BDEs would be prioritized for synthesis. Similarly, if the target is a specific biological receptor, molecular docking simulations can predict the binding affinity and mode of interaction of the designed compounds with the receptor's active site.

Once promising candidates are identified through computational screening, their synthesis is undertaken. The synthetic routes are designed to be efficient and allow for the facile introduction of the desired structural diversity. The synthesized compounds are then subjected to experimental testing to validate the computational predictions and further refine the design process. This iterative cycle of computational design, synthesis, and experimental evaluation is a powerful strategy for the discovery of novel and effective phenolic ether compounds.

Conclusion and Future Research Directions

Summary of Current Understanding of 2-Ethyl-5-propoxy-phenol and Related Compounds

The current understanding of this compound is largely theoretical, based on the established chemistry of its constituent functional groups and data from structurally similar compounds. It is characterized as a substituted phenol (B47542), possessing a hydroxyl group attached to a benzene (B151609) ring, which is further functionalized with an ethyl group at the ortho position and a propoxy group at the meta position relative to the hydroxyl group. This arrangement suggests a compound with moderate lipophilicity and the potential for antioxidant activity, a hallmark of many phenolic compounds. nih.gov

The synthesis of this compound can be approached through established organic chemistry methodologies. The Williamson ether synthesis is a primary candidate for introducing the propoxy group, a common method for preparing alkoxy phenols. nih.gov Alkylation of a suitable phenol precursor would be another viable route. The physicochemical properties of this compound can be predicted with a degree of confidence by examining related alkylated and alkoxylated phenols. These analogous compounds are typically liquids or low-melting solids with boiling points that are higher than non-polar compounds of similar molecular weight due to hydrogen bonding capabilities. capitalresin.combyjus.com

Spectroscopic characterization would be expected to show distinctive signals. For instance, its ¹H NMR spectrum would feature characteristic aromatic protons, triplets and quartets for the ethyl group, and signals corresponding to the propoxy group. The infrared spectrum would prominently display a broad O-H stretching band, indicative of the phenolic hydroxyl group.

The potential applications for this compound are inferred from the known uses of other substituted phenols. These include roles as antioxidants in various materials, intermediates in the synthesis of more complex molecules such as pharmaceuticals and agrochemicals, and as components in the formulation of polymers and resins. youtube.com The antioxidant potential stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. nih.govacs.org

Metabolically, it is anticipated that this compound would undergo phase I and phase II biotransformation reactions common to xenobiotics. nih.gov These pathways generally involve oxidation, reduction, and hydrolysis, followed by conjugation with endogenous molecules to increase water solubility and facilitate excretion. Environmentally, phenolic compounds are subject to microbial degradation, with the specific pathway and rate being dependent on the microbial communities present and environmental conditions. tandfonline.comnih.govresearchgate.net

A summary of predicted physicochemical properties for this compound, based on related compounds, is presented in the interactive table below.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₆O₂ | --- |

| Molecular Weight | 180.24 g/mol | --- |

| Appearance | Colorless to pale yellow liquid | General properties of similar phenols |

| Boiling Point | > 200 °C | Trend for alkylated phenols capitalresin.com |